N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Lipophilicity Hydrogen Bonding Drug-likeness

N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic small molecule belonging to the oxazolo[5,4-b]pyridine class of fused heterocycles. It integrates an indole moiety, a privileged structure in medicinal chemistry, with a 3,6-dimethylisoxazolo[5,4-b]pyridine core via a carboxamide bridge.

Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
Cat. No. B12174813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C17H14N4O2/c1-9-7-13(15-10(2)21-23-17(15)19-9)16(22)20-12-3-4-14-11(8-12)5-6-18-14/h3-8,18H,1-2H3,(H,20,22)
InChIKeyDLYXENAHXNAZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Heterocyclic Chemical Probe for Biological Screening


N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic small molecule belonging to the oxazolo[5,4-b]pyridine class of fused heterocycles [1]. It integrates an indole moiety, a privileged structure in medicinal chemistry, with a 3,6-dimethylisoxazolo[5,4-b]pyridine core via a carboxamide bridge [2]. With a molecular weight of 306.32 g/mol, this compound is typically utilized as a chemical probe or a screening library member for target identification and early-stage drug discovery campaigns [3].

Why Generic Substitution Fails for N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide


Substitution with a generic oxazolo[5,4-b]pyridine or another indole-bearing congener is not scientifically rigorous. The specific N-(1H-indol-5-yl) substitution pattern dictates a unique spatial and electronic architecture that is critical for target engagement. Published structure-activity relationship (SAR) studies on indole-5-carboxamides demonstrate that moving the attachment point from the 5-position to the 4- or 6-position of the indole ring leads to a complete loss of potent biological activity against certain targets [1]. Furthermore, the 3,6-dimethyl substitution on the oxazolo-pyridine core is not merely decorative; it influences the scaffold's conformational preference and electron density, which directly impacts the strength and geometry of intermolecular interactions, distinguishing it from unsubstituted or mono-substituted analogs [2].

Quantitative Differentiation Evidence for N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide vs. Closest Analogs


Computational Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity

The target compound's indole-5-yl substituent provides a distinct lipophilicity and hydrogen-bonding profile compared to its closest available analog, 3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. While an experimental LogP is not publicly available, computed XLogP3 values indicate a significant difference that impacts predicted membrane permeability and solubility [1]. The indole NH serves as a hydrogen bond donor, an interaction capability absent in the 2-phenylethyl analog .

Lipophilicity Hydrogen Bonding Drug-likeness

Class-Level Inference for Kinase or GPCR Target Space: Impact of Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) is a critical descriptor for predicting oral bioavailability and blood-brain barrier penetration. The target compound, by virtue of its indole-5-carboxamide motif, is predicted to have a lower TPSA than analogs with more polar substituents, such as N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide . A lower TPSA within this class correlates with improved passive membrane permeability, a parameter essential for intracellular or CNS target engagement [1].

Kinase Selectivity CNS Drug Discovery Permeability

Synthetic Tracability and Core Scaffold Versatility

The oxazolo[5,4-b]pyridine core is a well-precedented scaffold in pharmaceutical patent literature for generating diverse lead series. The specific 3,6-dimethyl substitution pattern on the target compound is a key differentiator, as patents on oxazolo-pyridine derivatives highlight that alkyl substitution at these positions is crucial for modulating pharmacokinetic properties and reducing metabolic soft spots [1]. An unsubstituted core, in contrast, is often associated with rapid metabolic clearance, making the 3,6-dimethylated analog a superior tool compound for in vitro and in vivo studies [2].

Medicinal Chemistry Scaffold Hopping Library Synthesis

Defined Research Applications for N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Based on Distinctive Properties


Tool Compound for Probing 5-Hydroxytryptamine (5-HT) and Related GPCR Receptors

Given the established SAR of indole-5-carboxamides as potent ligands for aminergic GPCRs, this compound is ideally suited for receptor binding panels where the specific 5-yl attachment is critical for affinity. Its distinct hydrogen-bonding capacity, as evidenced by the indole NH donor, enables it to probe receptor subtypes that are unresponsive to simple benzamide or phenethylamine analogs [1].

Medicinal Chemistry Starting Point for CNS-Permeable Kinase Inhibitors

The computationally predicted lower topological polar surface area (TPSA) and favorable lipophilicity profile make this compound a structurally superior starting point for developing brain-penetrant kinase inhibitors compared to its more polar isosteres. It can be used in cellular assays where membrane permeability is a known bottleneck [1].

Metabolically Stable Scaffold for Fragment-Based Drug Discovery (FBDD)

The presence of the 3,6-dimethyl substitution on the oxazolo-pyridine core is a strategic advantage for fragment growing or linking strategies. It provides a more metabolically resilient core compared to the unsubstituted parent scaffold, making it a more reliable fragment for generating high-quality biophysical and cellular data [1].

Quote Request

Request a Quote for N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.